5,6-dihydro-4H-imidazo[1,2-a][1]benzazepin-4-amine
Overview
Description
“5,6-dihydro-4H-imidazo1,2-abenzazepin-4-amine” is a complex organic compound. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of “5,6-dihydro-4H-imidazo1,2-abenzazepin-4-amine” and similar compounds often involves complex organic reactions. For instance, a modified version of the three-component Biginelli reaction has been studied under thermal and microwave activation . Depending on the substituent in the initial aldehyde, angularly fused 5,6-dihydro-4H-benzo[4,5]imidazo[1,2-a]pyranopyrimidin-4-ones or 2-amino-1H-benzimidazol-3-ium arylbis(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)methanides have been obtained .Molecular Structure Analysis
The molecular structure of “5,6-dihydro-4H-imidazo1,2-abenzazepin-4-amine” is complex due to the presence of multiple rings and functional groups. The imidazole ring is a key component of the molecule, which contains two nitrogen atoms, one of which bears a hydrogen atom .Chemical Reactions Analysis
The chemical reactions involving “5,6-dihydro-4H-imidazo1,2-abenzazepin-4-amine” are likely to be complex and varied. For example, the reaction of 1 with aromatic aldehydes 2 and heterocyclic amine 3 could give rise to both classical Biginelli condensation products, substituted benzimidazopyranopyrimidinones, and other systems .Scientific Research Applications
Synthesis and Transformation
- Synthesis of Analogues : Novel 5,6-dihydro-4H-imidazo[1,5-a][4,1]benzoxazepin-6-ones were prepared, showcasing the versatility in synthesizing analogues of the compound for various applications (Ashwood et al., 1989).
- Reactivity and Formation : Studied the reactivity of related compounds in reactions with nucleophiles, demonstrating the possibility of forming various heterocyclic compounds (Sadchikova & Mokrushin, 2014).
Structural and Chemical Properties
- X-ray Diffraction and DFT Studies : Examined the molecular structure of benzimidazole-tethered oxazepine heterocyclic hybrids, emphasizing the importance of structural analysis in the study of such compounds (Almansour et al., 2016).
- Synthesis of Tetrahydro-1,4-diazepinones : Showcased a general approach to synthesize tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one, demonstrating the compound's potential in synthesizing diverse heterocyclic structures (Dzedulionytė et al., 2022).
Potential Therapeutic Applications
- Evaluation of Serotonin Receptors : Investigated compounds for their potential as dual 5-HT7/5-HT2A serotonin receptors ligands, indicating potential therapeutic applications (Deau et al., 2015).
Environmental and Green Chemistry
- Environmentally Friendly Synthesis : Developed an efficient synthesis of novel 1H-imidazo[1,2-a]imidazole-3-amine derivatives, highlighting the environmental aspect of chemical synthesis (Sadek et al., 2018).
Future Directions
The future directions for “5,6-dihydro-4H-imidazo1,2-abenzazepin-4-amine” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. Given the broad range of biological activities exhibited by imidazole derivatives , these compounds could be of interest in the development of new drugs.
Properties
IUPAC Name |
5,6-dihydro-4H-imidazo[1,2-a][1]benzazepin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c13-10-6-5-9-3-1-2-4-11(9)15-8-7-14-12(10)15/h1-4,7-8,10H,5-6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFYXYABQLRNNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N3C=CN=C3C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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